2-(Dibromomethyl)benzo[d]thiazole
Overview
Description
“2-(Dibromomethyl)benzo[d]thiazole” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . They are known for their diverse biological activities and are used in the synthesis of various bioactive compounds .
Scientific Research Applications
Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole Derivatives
Benzo[d]thiazole derivatives, like 2-(Dibromomethyl)benzo[d]thiazole, have been utilized in synthesizing hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. These derivatives serve as versatile building blocks in drug discovery, offering potential for extensive chemical modification and exploration as ligands for targeted molecular interactions (Durcik et al., 2020).
Structural and Theoretical Studies
The structural features of benzo[d]thiazole derivatives have been extensively studied, both experimentally and theoretically, through methods like FT-IR, NMR, UV–Vis spectroscopy, and DFT calculations. This research provides valuable insights into the molecular geometry and behavior of these compounds under various conditions (Inkaya, 2018).
Enhancement in Pteridine Reductase-1 Inhibitors
2-Amino-benzo[d]thiazole has been identified as a scaffold for developing pteridine reductase-1 (PTR1) inhibitors, which are crucial in treating trypanosomatidic infections. The synthesis and evaluation of benzothiazoles in this context have led to discoveries of compounds with significant enzymatic and antiparasitic activity (Linciano et al., 2019).
Synthesis Techniques
Advanced synthesis techniques have been developed for benzo[d]thiazole derivatives, including FeCl3/ZnI2-catalyzed aerobic oxidative cyclization. These methods facilitate the creation of a variety of fused benzoimidazothiazole derivatives (Mishra et al., 2014).
Antitumor Activity
Novel S-functionalized benzo[d]thiazole-2-thiol derivatives have been synthesized and evaluated for their antitumor activity. These compounds exhibit promising results against specific cancer cells, highlighting the potential of benzo[d]thiazole derivatives in oncological research (Ramadan et al., 2018).
Biological Applications
Studies on benzothiazole compounds like 2-(Dibromomethyl)benzo[d]thiazole have demonstrated their biological importance. These studies involve interaction with proteins like epidermal growth factor receptor (EGFR) tyrosine kinase, DNA binding efficiency, and anti-microbial activities (Daisy et al., 2020).
Mechanism of Action
Target of Action
It is known that benzothiazole derivatives, which include 2-(dibromomethyl)benzo[d]thiazole, have a wide range of biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Benzothiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . For instance, some benzothiazole derivatives have been found to inhibit type II topoisomerases , which are essential enzymes involved in DNA replication and transcription.
Biochemical Pathways
Benzothiazole derivatives have been found to interfere with diverse bacterial targets, including dna gyrase, topoisomerase iv, biofilm formation, cell wall permeability, and tryptophanyl-trna synthetase . These interactions can affect a broad spectrum of biochemical pathways, leading to a wide range of downstream effects.
Pharmacokinetics
Thiazole, a parent material for various chemical compounds including 2-(dibromomethyl)benzo[d]thiazole, is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 2-(Dibromomethyl)benzo[d]thiazole.
Result of Action
Benzothiazole derivatives have been found to have a wide range of biological activities, including antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that 2-(Dibromomethyl)benzo[d]thiazole may have similar biological activities.
Action Environment
The solubility properties of thiazole, a parent material for various chemical compounds including 2-(dibromomethyl)benzo[d]thiazole, suggest that the compound’s action may be influenced by the presence of water, alcohol, ether, and various organic solvents .
properties
IUPAC Name |
2-(dibromomethyl)-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2NS/c9-7(10)8-11-5-3-1-2-4-6(5)12-8/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORKRGJRBZRWPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901300349 | |
Record name | Benzothiazole, 2-(dibromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901300349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1588441-11-5 | |
Record name | Benzothiazole, 2-(dibromomethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzothiazole, 2-(dibromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901300349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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